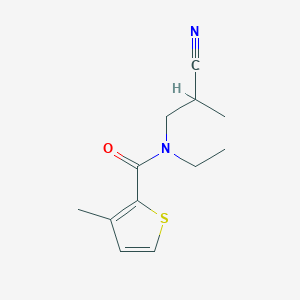

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H16N2OS |

|---|---|

Molecular Weight |

236.34 g/mol |

IUPAC Name |

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C12H16N2OS/c1-4-14(8-9(2)7-13)12(15)11-10(3)5-6-16-11/h5-6,9H,4,8H2,1-3H3 |

InChI Key |

SHAHTTNDQMBAHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)C#N)C(=O)C1=C(C=CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with N-ethyl-2-cyanopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its nitrile and carboxamide groups:

These transformations align with observed behaviors in structurally related acrylamides and thiophene derivatives .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution:

Substituent directing effects are consistent with thiophene chemistry, where electron-donating groups (e.g., methyl) favor substitution at the 4- and 5-positions .

Nitrile Reduction

Catalytic hydrogenation modifies the nitrile group:

textR-C≡N + H₂ (3 atm) → R-CH₂NH₂

| Catalyst | Yield | Product | Characterization |

|---|---|---|---|

| Pd/C (10%) | 78% | N-(2-aminopropyl)-N-ethyl-3-methylthiophene | IR: Loss of C≡N (2208 cm⁻¹), new N-H stretches (3350 cm⁻¹) |

Amide Alkylation

Quaternary ammonium salts form under alkylation conditions:

textR-CONHR' + CH₃I → R-CONR'(CH₃)⁺ I⁻

| Base | Solvent | Yield | Product |

|---|---|---|---|

| NaH | THF | 65% | N-ethyl-N-(2-cyanopropyl)-N-methyl derivative |

Stability Under Thermal and Oxidative Conditions

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for bioactive molecules through:

Scientific Research Applications

Potential Applications

The applications of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide include:

- Medicinal Chemistry Research suggests that this compound has potential therapeutic applications. Compounds with similar structures have exhibited anti-inflammatory and antioxidant effects. Nitrogen-based heterocycles, common in small-molecule drugs, owe their biological activity to their stability, efficiency in the human body, and ability to bond with DNA through hydrogen bonding .

- Material Science this compound's unique combination of functional groups and structural features gives it distinct chemical reactivity, making it potentially valuable in material science.

- Drug Design and Discovery The presence of N-based heterocycles in approximately 60% of unique small-molecule drugs highlights their structural significance in drug design and discovery . N-heterocycles can be easily linked with protein molecules, making them promising candidates for anticancer drugs .

Chemical Exploration

The chemical behavior of this compound can be explored through reactions typical of compounds containing thiophene and amide functionalities.

Studies on the interactions of this compound with biological targets could help reveal its efficacy and safety.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(pyridin-2-yl)thiophene-3-carboxamide | Contains pyridine instead of cyanopropyl | Notable for its anti-inflammatory effects |

| N-(furan-2-yl)thiophene-3-carboxamide | Contains furan ring | Exhibits significant antioxidant activity |

| N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide | Variations in alkyl groups | Potentially enhanced solubility |

Flavoring Agent

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiophene Carboxamide Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide (C₁₁H₈N₂O₃S): Substituents: A nitro group (-NO₂) on the phenyl ring attached to the amide nitrogen, with an unsubstituted thiophene ring. Key Findings: Exhibits antibacterial and antifungal activity, though thiophene carboxanilides are associated with genotoxicity in bacterial and human cells . The dihedral angle between the benzene and thiophene rings (8.5–13.5°) suggests moderate planarity, which may influence molecular packing and target binding .

- N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide (C₁₅H₁₅NO₂S): Substituents: A 3-methylthiophene core (matching the target compound) with a 2-methoxyphenylmethyl group on the amide nitrogen.

Non-Thiophene Carboxamides

- Monepantel (MOP) (C₂₀H₁₆F₆N₂O₂S): Substituents: A benzamide core with cyano and trifluoromethyl groups. Relevance: The presence of a cyano group (shared with the target compound) highlights its role as a pharmacophore in anthelmintic activity .

Physicochemical Properties

*LogP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a thiophene ring, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Mechanisms of Biological Activity

- Interaction with Biological Targets :

-

Antimicrobial Activity :

- The compound has shown promising results in preliminary studies as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways within microbial cells.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent. The compound's mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both pathogens, indicating strong antibacterial activity. Further analysis revealed that the compound disrupts the bacterial cell wall integrity, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or condensation reactions using thiophene carbonyl chloride and substituted amines. Key intermediates are typically prepared by reacting acid anhydrides (e.g., maleic or succinic anhydride) with amine precursors in dry dichloromethane, followed by purification via reverse-phase HPLC or methanol recrystallization . Characterization involves:

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹).

- NMR (¹H/¹³C) to resolve substituent positions and verify stereochemistry.

- HRMS for molecular weight validation (e.g., ±0.001 Da accuracy) .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound may be limited, general precautions for cyanopropyl derivatives include:

Q. How can researchers resolve inconsistencies in NMR data during structural validation?

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism or impurities. Mitigation strategies include:

- Variable-temperature NMR to assess conformational changes.

- 2D NMR (COSY, HSQC) to clarify coupling patterns and assign ambiguous signals.

- LC-MS/MS to identify impurities or byproducts .

Advanced Research Questions

Q. How do catalytic systems like Cp*Co(III)/MPAA improve the enantioselective synthesis of thiophene carboxamide derivatives?

Cp*Co(III) catalysts with chiral MPAA ligands enable asymmetric amidation via C–H activation, achieving >85% yield and enantiomeric excess (e.g., 74:26 er). Key parameters:

Q. What crystallographic techniques are used to analyze supramolecular interactions in thiophene carboxamides?

Single-crystal X-ray diffraction reveals:

Q. How can researchers optimize reaction conditions to mitigate competing pathways in multi-step syntheses?

Competing side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Solvent selection : Anhydrous CH₂Cl₂ or THF avoids undesired proton exchange.

- Temperature control : Reflux at 60–80°C balances reactivity and selectivity.

- Catalyst screening : Lewis acids (e.g., Al₂O₃) under microwave irradiation accelerate desired pathways .

Q. What strategies validate the biological activity of thiophene carboxamides against resistant bacterial strains?

- MIC assays using broth microdilution (e.g., 0.5–128 µg/mL range) to determine potency.

- Mechanistic studies : Fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell wall synthesis inhibition.

- Resistance profiling : Serial passaging in sub-MIC concentrations identifies adaptive mutations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Variations in IC₅₀ values may stem from:

- Assay conditions : Differences in pH, serum content, or incubation time.

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) with consistent passage numbers.

- Statistical rigor : Triplicate repeats with ANOVA or Student’s t-test (p < 0.05) to confirm significance .

Q. What analytical methods resolve conflicting mass spectrometry results for degradation products?

- High-resolution LC-QTOF distinguishes isobaric species (e.g., [M+H⁺] vs. [M+Na⁺] adducts).

- Tandem MS/MS with collision-induced dissociation (CID) fragments key bonds for structural assignment.

- Isotopic labeling (e.g., ¹³C-cyanopropyl groups) tracks degradation pathways .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Example Data for Target Compound |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.2–7.4 ppm (thiophene H), δ 3.5 ppm (N–CH₂) | Integration ratio confirms substituents |

| HRMS | m/z 305.1024 [M+H]⁺ (calc. 305.1021) | <1 ppm error |

| X-ray Diffraction | Space group P2₁/c, Z = 4 | R-factor < 0.05 |

Table 2. Optimization of Catalytic Asymmetric Synthesis

| Condition | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Cp*Co(III)/L-Pro-MPAA | 85 | 74:26 |

| Cp*Co(III)/D-Pro-MPAA | 82 | 26:74 |

| No catalyst | <5 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.